Ally a-D-galactopyranoside

Description

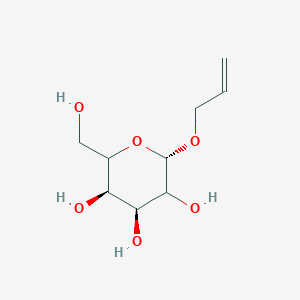

Allyl α-D-galactopyranoside (CAS No. 48149-72-0) is a glycoside derivative of galactose, characterized by an allyl group attached via an α-glycosidic bond to the C1 hydroxyl of the galactopyranose ring. Its empirical formula is C₉H₁₆O₆, with a molar mass of 220.22 g/mol and a melting point of 141°C . This compound is hygroscopic and requires storage at -20°C to maintain stability .

Functionally, it serves as a critical substrate in glycoside hydrolase (GH) enzyme studies, particularly for α-galactosidases and related enzymes. Its allyl group enables applications in synthetic carbohydrate chemistry, such as the development of glycoconjugates and enzyme inhibitors . In food science, it acts as a precursor for flavoring agents and functional additives due to its stability and reactivity .

Properties

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5?,6-,7-,8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-IDIMRBMGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1C([C@H]([C@H](C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ally a-D-galactopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the formation of the oxane ring. Common synthetic routes may involve the use of protecting groups such as acetals or silyl ethers to selectively protect hydroxyl groups during the synthesis. The allyl ether moiety can be introduced through an etherification reaction using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ally a-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The allyl ether moiety can undergo substitution reactions to form different ethers.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield primary or secondary alcohols.

Scientific Research Applications

Glycosylation Reactions

Overview : AGP is primarily recognized for its role as a glycosyl donor in synthetic carbohydrate chemistry. It facilitates the formation of complex glycosides essential for drug development and biochemistry.

Case Study : In a study by Stevenson and Furneaux (1996), AGP was used to synthesize glycosides that demonstrated high stereoselectivity, crucial for the development of therapeutic agents targeting specific biological pathways . The ability to selectively attach sugar moieties enhances the pharmacological properties of drug candidates.

Bioconjugation

Overview : AGP is employed in bioconjugation processes, where it is used to attach sugars to proteins. This modification improves the stability and functionality of proteins, making them more effective in therapeutic applications.

Application Example : Research has shown that conjugating AGP with proteins can enhance their immunogenicity and stability, which is particularly beneficial in vaccine development . For instance, studies involving neoglycoproteins (NGPs) have demonstrated that AGP-modified proteins can elicit stronger immune responses compared to their unmodified counterparts .

Immunology Research

Overview : AGP plays a crucial role in studying carbohydrate-protein interactions, providing insights into immune responses and potential vaccine formulations.

Findings : A notable study highlighted the use of AGP in synthesizing glycoproteins that mimic pathogen-associated structures. These structures can trigger immune responses without causing disease, paving the way for new vaccine strategies against infections such as Chagas disease .

Food Industry Applications

Overview : In the food sector, AGP serves as a natural flavoring agent and sweetener. Its potential health benefits make it an attractive alternative to synthetic sweeteners.

Research Insights : Studies have indicated that AGP can enhance the sensory profiles of food products while providing sweetness without the adverse effects associated with artificial sweeteners . Its incorporation into food formulations may also offer prebiotic benefits, promoting gut health.

Development of Antiviral Agents

Overview : Recent research has explored the potential of AGP in synthesizing antiviral compounds. Its structural properties make it a promising candidate for developing new therapeutic agents against viral infections.

Case Study : Investigations have shown that derivatives of AGP exhibit antiviral activity by interfering with viral replication processes . This application is particularly relevant in the context of emerging viral diseases, where novel treatments are urgently needed.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ally a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and allyl ether moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Enzymatic Reactivity of Allyl α-D-Galactopyranoside vs. Fluorogenic Analogs

Table 2: Physical Properties of Key Galactopyranosides

Key Research Findings

- Synthetic Utility: Allyl α-D-galactopyranoside is pivotal in synthesizing trisaccharide epitopes (e.g., compound 15 in ), where its allyl group facilitates regioselective glycosylation .

- Enzyme Specificity : It inactivates GH36 enzymes 30× faster than GH27 enzymes, highlighting its role in probing active-site mechanisms .

- Commercial Relevance: Priced at $300/gram (Santa Cruz Biotechnology), it is more cost-effective for research than fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl derivatives .

Q & A

Q. What are the established methods for synthesizing Allyl α-D-galactopyranoside, and how do reaction conditions influence yield?

Allyl α-D-galactopyranoside is typically synthesized via Koenigs-Knorr glycosylation, where allyl alcohol reacts with a peracetylated galactose donor in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Critical factors include temperature control (0–25°C) and anhydrous conditions to prevent hydrolysis of the glycosyl donor . Yield optimization often requires balancing stoichiometry and catalyst activity. Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm anomeric configuration and purity .

Q. Which spectroscopic techniques are most reliable for characterizing Allyl α-D-galactopyranoside, and what spectral markers distinguish its α-anomeric form?

Nuclear Magnetic Resonance (NMR) is the gold standard. The α-anomer is identified by a characteristic downfield shift of the anomeric proton (δ ~5.2–5.4 ppm, J = 3–4 Hz for α-configuration) and a distinct C1 carbon signal near 95–100 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) further validates molecular integrity (theoretical [M+Na]⁺ = 243.10) .

Q. How does the allyl group in Allyl α-D-galactopyranoside enhance reactivity compared to methyl or propargyl analogs?

The allyl group provides a balance of stability and reactivity: its electron-rich double bond facilitates selective modifications (e.g., thiol-ene "click" chemistry), unlike methyl groups, which are inert. Compared to propargyl analogs, the allyl moiety avoids steric hindrance in enzymatic glycosylation reactions, making it preferable for synthesizing glycoconjugates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data when using Allyl α-D-galactopyranoside as a substrate?

Discrepancies often arise from variations in enzyme sources (e.g., bacterial vs. mammalian galactosidases) or assay conditions (pH, temperature). To address this:

- Standardize assays using recombinantly expressed enzymes (e.g., E. coli β-galactosidase) .

- Validate substrate specificity via competitive inhibition studies with methyl- or phenyl-galactosides .

- Use kinetic analysis (e.g., Michaelis-Menten plots) to compare and across studies .

Q. What strategies optimize Allyl α-D-galactopyranoside’s utility in glycosylation reactions for glycoprotein engineering?

- Protecting group strategy : Temporarily mask hydroxyl groups (e.g., benzylidene acetal at C4/C6) to direct regioselective glycosylation .

- Enzymatic elongation : Use glycosyltransferases (e.g., β1-4-galactosyltransferase) to extend the carbohydrate chain post-allyl group functionalization .

- In situ monitoring : Employ HPLC or MALDI-TOF to track reaction progress and minimize side products .

Q. How can computational modeling predict Allyl α-D-galactopyranoside’s interactions with glycosidases or lectins?

Molecular docking (e.g., AutoDock Vina) simulates binding affinities by aligning the allyl group’s spatial orientation with enzyme active sites. Compare results with methyl-α-D-galactopyranoside to assess steric/electronic effects. Validate predictions via site-directed mutagenesis of key residues (e.g., Glu537 in β-galactosidase) .

Q. What are the limitations of Allyl α-D-galactopyranoside in studying in vivo glycosylation, and how can they be mitigated?

Limitations include metabolic instability (hydrolysis by endogenous galactosidases) and poor membrane permeability. Solutions:

- Use pro-drug forms (e.g., peracetylated derivatives) to enhance cellular uptake .

- Combine with galactosidase inhibitors (e.g., galactono-1,4-lactone) to prolong substrate availability .

- Employ fluorescence-tagged analogs (e.g., BODIPY-labeled) for real-time tracking in live cells .

Methodological Guidance

Q. How should researchers design controls to validate Allyl α-D-galactopyranoside’s specificity in glycosylation assays?

- Negative controls : Use non-galactose substrates (e.g., glucosides) to rule out nonspecific enzyme activity.

- Positive controls : Include methyl-α-D-galactopyranoside, a well-characterized substrate, to benchmark reaction rates .

- Blank reactions : Omit the enzyme or substrate to detect background interference .

Q. What statistical approaches are recommended for analyzing dose-response data in Allyl α-D-galactopyranoside-based inhibition studies?

Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals and perform ANOVA to compare groups. Address outliers via Grubbs’ test or robust regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.